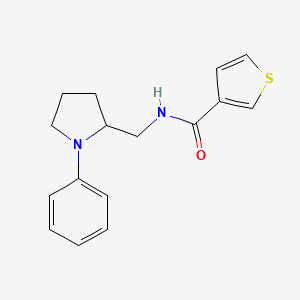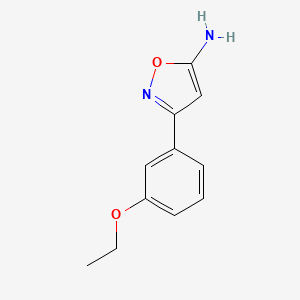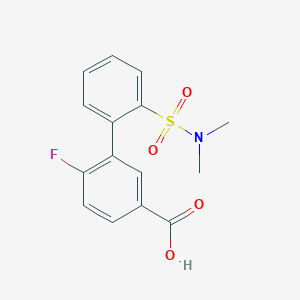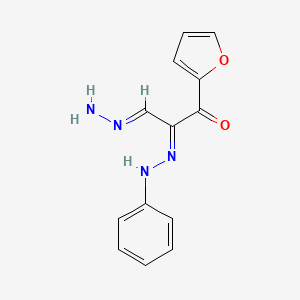
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide” is a compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiophene ring is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of this compound involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . In a previous study, analogs were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring has a formula of C4H4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and functionalization of preformed pyrrolidine rings . The alkyl chain in the tail part plays an essential role in the activity of the synthesized analogs .Applications De Recherche Scientifique
Antiviral Activity
Compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide have been explored for their potential antiviral activities. For instance, derivatives of pyrrolidine-carboxamide have shown promise as anti-HIV agents. One study describes a potential anti-HIV compound, highlighting the importance of the pyrrolidine and carboxamide groups in inhibiting the virus's reverse transcriptase enzyme, a key target in HIV therapy (R. Tamazyan et al., 2007).
Antimicrobial and Antibacterial Properties
Several studies have synthesized and tested the antimicrobial and antibacterial properties of thiophene-carboxamide derivatives. For example, a study demonstrated the synthesis of thiophenyl pyrazoles and isoxazoles with significant antibacterial activity against B. subtilis and antifungal activity against A. niger, showcasing the versatility of these compounds in developing new antimicrobial agents (D. Sowmya et al., 2018).
Anticancer Potential
Research into thiophene-carboxamide derivatives has also extended into the exploration of their anticancer properties. For instance, compounds with the thiophene-2-carboxamide moiety have been studied for their ability to overcome cancer chemoresistance through mechanisms such as inhibition of angiogenesis and the efflux pump activity of P-glycoprotein, offering insights into novel cancer treatment strategies (Ramesh Mudududdla et al., 2015).
Enzyme Inhibition for Neurodegenerative Diseases
Another area of application is the design and synthesis of thiophene-2-carboxamide derivatives as enzyme inhibitors, specifically targeting cholinesterase enzymes for the treatment of neurodegenerative diseases like Alzheimer's. These studies highlight the compounds' potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathogenesis of Alzheimer's disease (Naghmana Kausar et al., 2021).
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJEMIQRISSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2815034.png)

![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)

![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
![N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2815043.png)
![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2815050.png)
![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)

![1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2815055.png)

